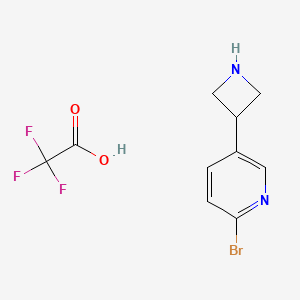

5-(Azetidin-3-yl)-2-bromopyridine;2,2,2-trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

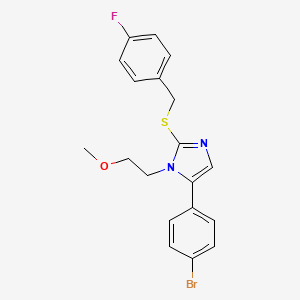

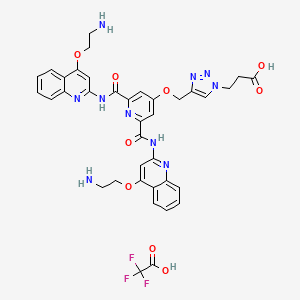

“5-(Azetidin-3-yl)-2-bromopyridine;2,2,2-trifluoroacetic acid” is a chemical compound with the CAS Number: 2551120-12-6 . It has a molecular weight of 327.1 . The compound is stored at a temperature of 4 degrees Celsius and is shipped at normal temperature . It is in powder form .

Synthesis Analysis

Azetidines can be prepared by the reduction of azetidinones (β-lactams) with lithium aluminium hydride . A more effective method involves a mixture of lithium aluminium hydride and aluminium trichloride, a source of “AlClH2” and "AlCl2H" . Azetidine can also be produced by a multistep route from 3-amino-1-propanol .Molecular Structure Analysis

The InChI code for the compound is 1S/C8H9BrN2.C2HF3O2/c9-8-2-1-6(5-11-8)7-3-10-4-7;3-2(4,5)1(6)7/h1-2,5,7,10H,3-4H2;(H,6,7) .Chemical Reactions Analysis

The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .It is a powder and is stored at a temperature of 4 degrees Celsius .

Wissenschaftliche Forschungsanwendungen

Synthesis of Novel Ligands for Nicotinic Receptors : One application involves the synthesis of 3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, a potential novel ligand for nicotinic receptors. This compound was synthesized using a coupling reaction followed by deprotection with trifluoroacetic acid (TFA) (Karimi & Långström, 2002).

Antibacterial and Antifungal Activity : Azetidine derivatives like (3-(5-bromopyridin-2-yl) azetidin-3-yl) methanamine have been synthesized and evaluated for their antibacterial and antifungal activity, displaying acceptable results (Rao, Prasad & Rao, 2013).

Development of Beta-Lactam Antibiotics : The synthesis of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, representing a new class of heteroatom-activated beta-lactam antibiotics, has shown significant activity predominantly against Gram-negative bacteria (Woulfe & Miller, 1985).

Synthesis of N-Aryl β-Amino Alcohols : Trifluoroacetic acid (TFA) has been used to promote a transition-metal-free, three-component coupling of N-substituted aziridines, arynes, and water. This reaction yields medicinally important N-aryl β-amino alcohol derivatives (Roy, Baviskar & Biju, 2015).

Synthesis of Azetidinones and Amino Sugars : The Reformatsky reaction of bromodifluoroacetate with imine has been used to synthesize 3,3-difluoro-2-azetidinones and 2,3-dideoxy-2,2-difluoro-3-amino-sugars, important in the development of various biochemical compounds (Taguchi et al., 1988).

Synthesis of Optically Active Beta-Lactams : Optically active beta-lactams have been synthesized using a photochemical reaction of 3-deazauridines, followed by treatment with trifluoroacetic acid, illustrating its utility in stereochemistry and pharmaceuticals (Katagiri, Haneda & Kaneko, 1985).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

5-(azetidin-3-yl)-2-bromopyridine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2.C2HF3O2/c9-8-2-1-6(5-11-8)7-3-10-4-7;3-2(4,5)1(6)7/h1-2,5,7,10H,3-4H2;(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCOTSLVPNSKFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CN=C(C=C2)Br.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-2-{[4-(3,4-dimethylbenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2504602.png)

![Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2504603.png)

![[3-(1H-Indol-3-ylmethyl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2504605.png)

![7-(4-fluorophenyl)-3-((4-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2504611.png)

![(1R,2R,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride](/img/no-structure.png)

![N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2504624.png)